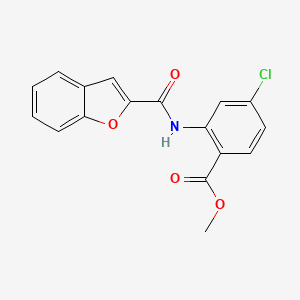

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 2-(1-benzofuran-2-carbonylamino)-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-17(21)12-7-6-11(18)9-13(12)19-16(20)15-8-10-4-2-3-5-14(10)23-15/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIACDYSRAOTSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Benzofuran-2-carboxamido-4-chlorobenzyl alcohol.

Substitution: Benzofuran-2-carboxamido-4-substituted benzoates.

Scientific Research Applications

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate has been studied for its antiviral and antimicrobial properties . Research indicates that derivatives of benzofuran compounds exhibit significant activity against various pathogens, including bacteria and viruses. For instance, certain benzofuran derivatives have been identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral capabilities.

Table 1: Antiviral and Antimicrobial Activities

| Compound | Activity Type | Pathogen/Target | Reference |

|---|---|---|---|

| This compound | Antiviral | HCV NS5B polymerase | |

| Benzofuran derivatives | Antimicrobial | Various bacteria (e.g., E. coli, S. aureus) |

Table 2: Synthesis Methods Overview

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial properties. Its structural characteristics suggest possible applications in treating inflammatory diseases and cancer due to its ability to modulate immune responses. For example, some derivatives have shown immunomodulatory effects by inhibiting chemotaxis induced by specific cytokines .

Case Studies

Several studies have documented the effects of related compounds on various biological systems:

- A study on benzofuran derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting a pathway for developing anticancer agents .

- Another investigation focused on the immunomodulatory effects of benzofuran derivatives, highlighting their potential in treating autoimmune diseases by regulating inflammatory responses .

Table 3: Case Studies Summary

Mechanism of Action

The mechanism of action of methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-Chlorobenzoate (CAS 1126-46-1)

Key Differences :

- Structure : Lacks the benzofuran-2-carboxamido group, retaining only the 4-chloro substituent on the benzoate ester.

- Properties : Simpler molecular structure (C₈H₇ClO₂, MW 170.59 g/mol) leads to lower steric hindrance and higher biodegradability. highlights that 4-chlorobenzoate derivatives are substrates for microbial degradation in Arthrobacter spp., suggesting that the absence of the benzofuran group in this compound enhances its environmental breakdown .

- Applications : Primarily used as a precursor in organic synthesis or biodegradation studies.

Methyl 2-(benzothiophene-2-carboxamido)-4-chlorobenzoate

Key Differences :

- Structure : Replaces benzofuran with benzothiophene (sulfur instead of oxygen in the heterocycle).

- Properties : The sulfur atom increases electron density and may enhance lipophilicity compared to the oxygen-containing benzofuran analog. This substitution could influence binding affinity in biological systems or catalytic interactions.

2-(4-Bromophenyl)-2-oxoethyl 4-Chlorobenzoate

Key Differences :

- Structure : Features a phenacyl group (2-oxoethyl) linked to a 4-bromophenyl moiety instead of the benzofuran carboxamide.

- Properties : The ketone group in the phenacyl moiety enables photolytic cleavage under neutral conditions, a property exploited in synthetic chemistry for generating reactive intermediates . This contrasts with the amide group in the target compound, which may confer greater stability.

- Applications : Used in photolysis-driven synthesis of oxazoles and imidazoles.

Methyl 4-Chloro-2-fluorobenzoate

Key Differences :

- Structure : Substitutes fluorine at the 2-position alongside chlorine at the 4-position.

- Molecular weight (188.58 g/mol) and steric profile differ significantly from the target compound .

2-Oxo-2H-chromen-7-yl 4-Chlorobenzoate

Key Differences :

- Structure : Incorporates a coumarin (2-oxo-chromenyl) group instead of benzofuran-2-carboxamido.

- Properties : The coumarin system confers UV absorption properties, making it suitable for optical applications. The ester linkage here is part of a fused aromatic system, differing from the amide linkage in the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Biodegradability : The 4-chloro substituent in simpler analogs like methyl 4-chlorobenzoate facilitates microbial degradation , whereas the benzofuran group in the target compound may hinder this process, increasing environmental persistence.

- Reactivity : Phenacyl esters (e.g., ) undergo photolytic cleavage, whereas the amide linkage in the target compound likely requires harsher conditions for hydrolysis, suggesting divergent synthetic utility.

- Structural Diversity : The benzofuran and benzothiophene analogs demonstrate how heteroatom choice (O vs. S) modulates properties like solubility and binding affinity, critical for drug design.

Biological Activity

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a carboxamide and a chlorobenzoate group. This unique structure contributes to its diverse biological activities. The presence of halogen atoms, such as chlorine, is known to influence the pharmacological properties of organic compounds, often enhancing their potency against various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of halogenated derivatives similar to this compound. For instance, derivatives with chlorinated structures exhibited significant inhibition against viruses such as hepatitis E and Chikungunya. The effective concentration (EC90) values for these compounds ranged from approximately 90 nM to over 1000 nM, indicating varying levels of potency depending on the specific molecular modifications .

Table 1: Antiviral Potency of Related Compounds

| Compound | Virus Target | EC90 (nM) |

|---|---|---|

| This compound | Hepatitis E | 105.4 |

| C4′-bromo methyl ester | Hepatitis E | 91.3 |

| C4′-fluorine methyl ester | Hepatitis E | >1000 |

Antibacterial Activity

Benzofuran derivatives have also shown promising antibacterial properties. A study indicated that compounds with similar structures demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of chloro substituents was correlated with enhanced antibacterial efficacy .

Table 2: Antibacterial Efficacy of Benzofuran Derivatives

| Compound | Bacteria Target | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 23 |

| Compound X | E. coli | 24 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Compounds with similar benzofuran structures have demonstrated antiproliferative effects in colon cancer cell lines, showing promise as potential therapeutic agents .

Case Study: Anticancer Effects

In a study evaluating the effects of benzofuran derivatives on human ovarian cancer cell lines (A2780), several compounds exhibited significant growth inhibition. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, which is a common target for anticancer therapies .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Antiviral Mechanism : Enhanced hydrogen bonding due to the carbonyl groups in amides may improve binding affinity to viral proteins, leading to reduced viral replication.

- Antibacterial Mechanism : The structural features allow for better interaction with bacterial membranes or enzymatic pathways critical for bacterial survival.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial disruption has been observed in related compounds, suggesting a pathway that could be exploited for therapeutic purposes.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with methyl 4-chloro-2-aminobenzoate. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Protection/deprotection : Amino groups may require Boc protection to avoid side reactions during esterification .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) significantly impact yield. For example, excess coupling agents reduce byproducts like methyl 4-chlorobenzoate impurities .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1% .

- Spectroscopy :

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data for this compound, such as unexpected NOE correlations in NMR?

Methodological Answer: Unexpected NOE signals may arise from conformational flexibility or rotameric equilibria. Strategies include:

- Variable-temperature NMR : Cool samples to –40°C to "freeze" conformers and clarify NOE interactions .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure. For example, a related compound (methyl 5-chloro-2-tosylamidobenzoate) showed planar amide geometry, confirmed via crystallography .

Q. Q4. What strategies optimize the compound’s stability during biological assays?

Methodological Answer:

- Solvent selection : Avoid DMSO if prolonged storage is required; use degassed acetonitrile to prevent oxidation of the benzofuran moiety .

- pH control : Stabilize the amide bond by maintaining pH 6–7 in aqueous buffers .

- Light sensitivity : Store solutions in amber vials, as benzofuran derivatives undergo photolytic degradation .

Q. Q5. How can researchers design experiments to study the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of target enzymes like cytochrome P450 .

- Docking studies : Model interactions using software like AutoDock Vina, leveraging the chloro and benzofuran groups as pharmacophores .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics, with attention to entropy-driven interactions from the hydrophobic benzofuran ring .

Data Analysis and Contradiction Management

Q. Q6. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

Q. Q7. What analytical methods differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns to known polymorphs. For example, a sharp peak at 2θ = 12.5° indicates Form I, while a peak at 14.2° suggests Form II .

- DSC : Monitor endothermic events; polymorphs exhibit distinct melting points (e.g., Form I: 158–160°C, Form II: 145–148°C) .

Synthetic Chemistry Challenges

Q. Q8. How can researchers mitigate competing side reactions during amide coupling?

Methodological Answer:

- Activation alternatives : Replace EDC with HATU for sterically hindered amines, improving coupling efficiency .

- Byproduct monitoring : Use LC-MS to detect acylurea intermediates, which indicate incomplete activation .

Biological Application Design

Q. Q9. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.